Sdz eaa 494
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Overview
Description
Preparation Methods
The synthesis of d-CCPene involves the preparation of its enantiomers, which are derived from 4-(3-phosphonopropyl)piperazine-2-carboxylic acid. The unsaturated analogue, (E)-4-(3-phosphonoprop-2-enyl)piperazine-2-carboxylic acid, is synthesized through a series of chemical reactions that include the use of phosphonopropyl groups and piperazine derivatives . The reaction conditions typically involve the use of solvents and catalysts to facilitate the formation of the desired product.
Chemical Reactions Analysis
d-CCPene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
d-CCPene has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the properties and reactions of NMDA receptor antagonists.
Biology: d-CCPene is used in research to understand the mechanisms of neuroprotection and neurodegeneration.
Mechanism of Action
d-CCPene exerts its effects by acting as a competitive antagonist of the NMDA receptor. This receptor is involved in synaptic plasticity and memory function. By blocking the receptor, d-CCPene prevents the excessive influx of calcium ions, which can lead to neuronal damage and cell death. This mechanism is particularly important in the context of neuroprotection, where d-CCPene helps to reduce the extent of brain damage following ischemic events .
Comparison with Similar Compounds
d-CCPene is similar to other NMDA receptor antagonists, such as (E)-4-(3-phosphonopropyl)piperazine-2-carboxylic acid and its derivatives. d-CCPene is unique in its specific structure and the presence of the phosphonoprop-2-enyl group, which contributes to its distinct pharmacological properties . Other similar compounds include:
MK-801: Another NMDA receptor antagonist with different structural properties.
AP5: A selective NMDA receptor antagonist used in neuropharmacological research.
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications .
Biological Activity
SDZ EAA 494, also known as D-CPPene, is a potent competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This compound has garnered attention for its potential therapeutic applications in neurological disorders due to its unique pharmacological profile. This article provides an overview of the biological activity of this compound, including its mechanism of action, research findings, and relevant case studies.
This compound functions primarily by competitively antagonizing the NMDA receptor, which plays a crucial role in synaptic plasticity and memory function. By inhibiting this receptor, this compound modulates excitatory neurotransmission, thereby influencing various neurological processes. The compound has demonstrated selectivity for NMDA receptors over other receptor types, which enhances its utility in research and potential therapeutic contexts .
Research Findings
Numerous studies have investigated the biological activity of this compound, revealing its effects on neuroprotection and seizure modulation:
- Neuroprotective Effects : Research indicates that this compound can protect against excitotoxicity induced by excessive glutamate release. In a study involving infant rats subjected to traumatic brain injury, administration of this compound reduced neuronal damage and improved survival rates .
- Anticonvulsant Properties : In rodent models, this compound demonstrated anticonvulsant effects with an effective dose (ED50) of approximately 16 mg/kg. It was noted for its ability to provide protection even when administered 24 hours post-exposure to convulsants .
Comparative Analysis with Similar Compounds
The following table summarizes the comparative biological activity of this compound with other NMDA antagonists:
Compound | Type | Mechanism of Action | pA2 Value | ED50 (mg/kg) | Unique Features |
---|---|---|---|---|---|
This compound | Competitive NMDA antagonist | Blocks NMDA receptor | 6.7-6.8 | ~16 | High selectivity for NMDA receptors |
D-CPPene | Competitive NMDA antagonist | Blocks NMDA receptor | Similar | Similar | Effective in chronic administration |
MK-801 | Non-competitive NMDA antagonist | Alters receptor function | N/A | N/A | Produces psychotomimetic effects |
AP5 | Selective NMDA antagonist | Blocks NMDA receptor | N/A | N/A | Primarily used in research settings |
Case Studies
- Clinical Trial in Intractable Epilepsy : A therapeutic trial involving eight patients with intractable complex partial seizures showed promising results with this compound. Patients experienced a significant reduction in seizure frequency, highlighting the compound's potential as a treatment option for epilepsy .
- Trauma-Induced Neurodegeneration : In an experimental model of traumatic brain injury, administration of this compound significantly mitigated neuronal damage compared to control groups. The study utilized histological analysis to quantify neuronal loss and demonstrated that treatment led to lower necrosis scores in affected brain regions .
Properties
CAS No. |
137424-80-7 |
---|---|
Molecular Formula |
C8H15N2O5P |
Molecular Weight |
250.19 g/mol |
IUPAC Name |
4-[(E)-3-phosphonoprop-2-enyl]piperazine-2-carboxylic acid |
InChI |
InChI=1S/C8H15N2O5P/c11-8(12)7-6-10(4-2-9-7)3-1-5-16(13,14)15/h1,5,7,9H,2-4,6H2,(H,11,12)(H2,13,14,15)/b5-1+ |
InChI Key |
VZXMZMJSGLFKQI-ORCRQEGFSA-N |
SMILES |
C1CN(CC(N1)C(=O)O)CC=CP(=O)(O)O |
Isomeric SMILES |
C1CN(CC(N1)C(=O)O)C/C=C/P(=O)(O)O |
Canonical SMILES |
C1CN(CC(N1)C(=O)O)CC=CP(=O)(O)O |
Synonyms |
3-(2-carboxypiperazine-4-yl)-1-propenyl-1-phosphonic acid 4-(3-phosphonoprop-2-enyl)piperazine-2-carboxylic acid cppene D-CPP-ene SDZ EAA 494 SDZ EAA 494, (E)-isomer SDZ EAA 494, (R-(E))-isomer SDZ EAA 494, (S-(E))-isome |
Origin of Product |
United States |
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